TrkA Target Assignment via Patent-Anchored Mechanism of Action vs. Non-TrkA Benzamide Analogs
The compound CAS 1396707-03-1 is explicitly claimed in WO2015148354 as a TrkA inhibitor [3]. Authoritative target-disease databases confirm that the Merck benzamide series, which includes this structural subclass, is assigned to TrkA (NTRK1) with patented indications for chronic pain, neuropathic pain, and pruritus [1][2]. In contrast, structurally related 3,4-difluoro-N-substituted benzamides outside the N-cyclopropyl-thiophenylethyl series have been reported as dopamine D4 receptor ligands (e.g., CHEMBL198580 with Ki = 14 nM at human D4.2) [4], illustrating that small changes in the N-substituent can redirect target engagement entirely. No public head-to-head TrkA IC50 comparison data between CAS 1396707-03-1 and any defined comparator was identified at the time of this analysis.
| Evidence Dimension | Primary molecular target assignment |
|---|---|
| Target Compound Data | TrkA/NTRK1 (assigned via patent and authoritative databases) [1][2][3] |
| Comparator Or Baseline | Structurally analogous 3,4-difluorobenzamide with different N-substitution: CHEMBL198580, target = dopamine D4.2 (Ki = 14 nM) [4] |
| Quantified Difference | Target engagement divergence from TrkA to dopamine D4 receptor (qualitative class-level difference; no quantitative TrkA IC50 available for target compound) |
| Conditions | TrkA assignment derived from patent claims and TTD/DrugMap curation; D4.2 data from [3H]spiperone displacement in HEK293 cells |
Why This Matters
Procurement of CAS 1396707-03-1 instead of an arbitrary 3,4-difluorobenzamide analog is essential to ensure TrkA target engagement, as even closely related analogs can engage entirely different receptor families.
- [1] Therapeutic Target Database (TTD). Drug ID: D0F8BF. Bicyclic heteroaryl benzamide derivative 2. Indications: Chronic pain, Neuropathic pain, Pruritus. Target: TrkA. Accessed 2026. View Source
- [2] DrugMap. Drug ID: DMFOVPT. Bicyclic heteroaryl benzamide derivative 5. Target: TrkA/NTRK1. Indications: Chronic pain, Neuropathic pain, Pruritus. Accessed 2026. View Source
- [3] Cooke AJ, Pitts D, Johnson A, et al. TrkA Kinase Inhibitors, Compositions and Methods Thereof. WO2015148354A2, 2015. View Source
- [4] BindingDB Entry BDBM50174008. CHEMBL198580: (S)-N-(1-(3,4-difluorobenzyl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide. Ki = 14 nM at human dopamine D4.2 receptor. Accessed 2026. View Source
